1-(2-Phenoxyphenyl)-3-prop-2-en-1-ylthiourea
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Overview
Description
1-(2-Phenoxyphenyl)-3-prop-2-en-1-ylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
The synthesis of 1-(2-Phenoxyphenyl)-3-prop-2-en-1-ylthiourea typically involves the reaction of 2-phenoxyaniline with allyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1-(2-Phenoxyphenyl)-3-prop-2-en-1-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, methanol, dichloromethane), and catalysts (e.g., palladium, platinum).
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyphenyl)-3-prop-2-en-1-ylthiourea involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
The molecular targets of this compound include enzymes involved in critical biological processes, such as proteases and kinases. By inhibiting these enzymes, the compound can modulate cellular pathways and exert its effects.
Comparison with Similar Compounds
1-(2-Phenoxyphenyl)-3-prop-2-en-1-ylthiourea can be compared with other thiourea derivatives, such as:
1-(2-Phenoxyphenyl)-3-ethylthiourea: This compound has a similar structure but with an ethyl group instead of a prop-2-en-1-yl group. It exhibits different reactivity and biological activity.
1-(2-Phenoxyphenyl)-3-methylthiourea: The presence of a methyl group in place of the prop-2-en-1-yl group results in distinct chemical and biological properties.
1-(2-Phenoxyphenyl)-3-butylthiourea:
Properties
IUPAC Name |
1-(2-phenoxyphenyl)-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-12-17-16(20)18-14-10-6-7-11-15(14)19-13-8-4-3-5-9-13/h2-11H,1,12H2,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLMTJBQNPKMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC=C1OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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